5-Methyl-2-thiophenecarboxaldehyde

Catalog No.
S1507227
CAS No.
13679-70-4
M.F
C6H6OS
M. Wt
126.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-thiophenecarboxaldehyde

CAS Number

13679-70-4

Product Name

5-Methyl-2-thiophenecarboxaldehyde

IUPAC Name

5-methylthiophene-2-carbaldehyde

Molecular Formula

C6H6OS

Molecular Weight

126.18 g/mol

InChI

InChI=1S/C6H6OS/c1-5-2-3-6(4-7)8-5/h2-4H,1H3

InChI Key

VAUMDUIUEPIGHM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in most organic solvents
Miscible at room temperature (in ethanol)

Canonical SMILES

CC1=CC=C(S1)C=O

The exact mass of the compound 5-Methyl-2-thiophenecarboxaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in most organic solventsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87542. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

5-Methyl-2-thiophenecarboxaldehyde (CAS 13679-70-4) is a highly versatile, methylated organosulfur building block widely utilized in the synthesis of Schiff base ligands, organometallic complexes, and advanced functional polymers. Characterized by a thiophene ring with a methyl group at the 5-position and a formyl group at the 2-position, this compound offers distinct electronic and steric advantages over its unmethylated counterparts. The electron-donating nature of the methyl substituent enriches the electron density of the thiophene core while simultaneously modulating the electrophilicity of the aldehyde group [1]. In procurement and material selection, this specific structural tuning makes it a critical precursor for applications requiring precise control over condensation kinetics, metal chelation stability, and thermal processability .

Substituting 5-Methyl-2-thiophenecarboxaldehyde with the more common thiophene-2-carboxaldehyde often leads to suboptimal outcomes in sensitive synthetic workflows. The absence of the 5-methyl group in generic analogs leaves the formyl carbon highly electrophilic, which can result in overly rapid, uncontrolled nucleophilic attacks and the formation of undesirable side products during Schiff base condensation [1]. Furthermore, the unmethylated baseline exhibits a significantly lower boiling point and higher volatility, increasing evaporative losses during prolonged, high-temperature reflux reactions . For downstream applications such as heavy metal adsorbents or organometallic therapeutics, the missing methyl group alters the lipophilicity and the coordination geometry, directly reducing the binding affinity and extraction capacity of the final functionalized materials [2].

Thermal Stability and Reduced Volatility for High-Temperature Processing

5-Methyl-2-thiophenecarboxaldehyde demonstrates superior thermal stability for extended synthetic workflows compared to its unmethylated analog. It possesses a boiling point of approximately 218 °C at atmospheric pressure (114 °C at 25 mmHg), whereas thiophene-2-carboxaldehyde boils at 198 °C . This ~20 °C increase in boiling point significantly reduces evaporative losses and improves handling safety during high-temperature reflux conditions, which are often required for the synthesis of complex Schiff bases and organometallic frameworks .

Evidence DimensionBoiling Point
Target Compound Data~218 °C at 760 mmHg (114 °C at 25 mmHg)
Comparator Or BaselineThiophene-2-carboxaldehyde (198 °C at 760 mmHg)
Quantified Difference~20 °C higher boiling point
ConditionsStandard atmospheric pressure and reduced pressure (25 mmHg) distillation

Reduces precursor loss and improves yield reproducibility during prolonged, high-temperature condensation reactions.

Modulated Aldehyde Electrophilicity for Controlled Condensation

The presence of the electron-donating methyl group at the 5-position fundamentally alters the reactivity profile of the molecule. Density Functional Theory (DFT) and molecular electrostatic potential (MESP) analyses confirm that the methyl group increases the electron density of the thiophene ring, which is relayed to the formyl group [1]. This slightly reduces the electrophilicity of the carbonyl carbon compared to the highly reactive thiophene-2-carboxaldehyde. In procurement terms, this modulated reactivity allows for slower, more controlled nucleophilic additions during Schiff base formation, minimizing the generation of tarry byproducts and improving the purity of the isolated ligands[2].

Evidence DimensionCarbonyl Electrophilicity / Nucleophilic Susceptibility
Target Compound DataLower electrophilicity due to +I effect of the 5-methyl group
Comparator Or BaselineThiophene-2-carboxaldehyde (unshielded, higher electrophilicity)
Quantified DifferenceModulated reaction kinetics leading to higher crude purity
ConditionsNucleophilic addition / Imine formation assays

Ensures higher purity and fewer side reactions when synthesizing sensitive pharmaceutical intermediates or complex ligands.

Enhanced Heavy Metal Extraction Capacity in Functionalized Adsorbents

When utilized as a precursor for functionalizing mesoporous silica (SBA-15), the 5-methyl-2-thiophenecarboxaldehyde-derived Schiff base exhibits exceptional performance in environmental remediation. Adsorbents synthesized from this specific compound achieve extraction capacities of up to 74.91 mg/g for Cd(II) and Pb(II) within 120 minutes [1]. In contrast, standard baseline functionalizations, such as simple 3-aminopropyltriethoxysilane (APTES) grafted onto MCM-41 or SBA-15, yield a maximum extraction capacity of only 14.08 mg/g for Cd(II) under similar conditions [2]. The specific steric and electronic environment provided by the 5-methylthiophene moiety is critical for this >5x enhancement in metal chelation efficiency.

Evidence DimensionCd(II) Extraction Capacity
Target Compound Data74.91 mg/g (using 5-methyl-2-thiophenecarboxaldehyde Schiff base on SBA-15)
Comparator Or BaselineStandard APTES-grafted MCM-41 (14.08 mg/g)
Quantified Difference>5.3x increase in extraction capacity
ConditionsAqueous solution, pH 3-9, 120 min contact time

Directly justifies the procurement of this specific aldehyde for the development of high-performance, commercially viable heavy metal scavengers.

High-Capacity Environmental Remediation Adsorbents

Due to its ability to form highly stable, specific Schiff base chelates, 5-Methyl-2-thiophenecarboxaldehyde is a highly effective precursor for functionalizing mesoporous silica (e.g., SBA-15). This application directly leverages the compound's enhanced metal-binding affinity, making it ideal for industrial wastewater treatment systems targeting heavy metals like Cd(II), Pb(II), and Cr(III) [1].

Synthesis of Organometallic Antimicrobial Therapeutics

The modulated reactivity and increased lipophilicity imparted by the 5-methyl group make this compound an excellent building block for organotellurium(IV), Cu(II), and Zn(II) complexes. These derivatives exhibit potent antibacterial and antifungal properties, outperforming unmethylated analogs in cellular penetration and target enzyme binding [2].

Advanced Precursors for Conducting Polythiophenes

In materials science, the compound serves as a critical monomeric building block. The electron-donating methyl group fine-tunes the electronic bandgap and improves the solubility of the resulting conjugated polymers, which is essential for the processability of organic photovoltaics and flexible optoelectronics [3].

Physical Description

Pale yellow, gold, orange or dark brown liquid; roasted, nutty odour

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

126.01393598 Da

Monoisotopic Mass

126.01393598 Da

Heavy Atom Count

8

Density

1.168-1.172

UNII

UDF14S002L

GHS Hazard Statements

Aggregated GHS information provided by 1382 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 65 of 1382 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 1317 of 1382 companies with hazard statement code(s):;
H302 (97.65%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13679-70-4

Wikipedia

5-methyl-2-thiophenecarboxaldehyde

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Thiophenecarboxaldehyde, 5-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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